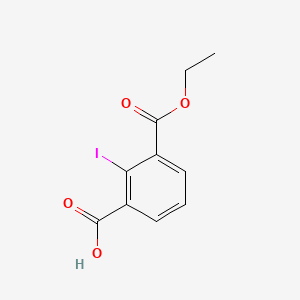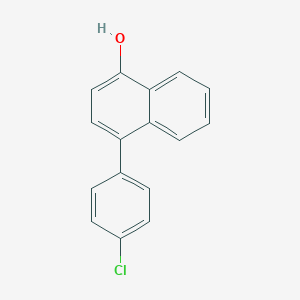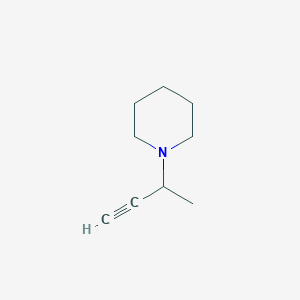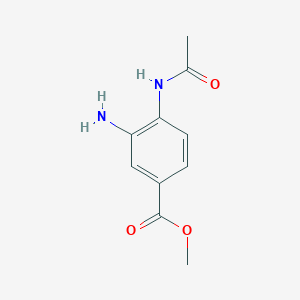
3-(Ethoxycarbonyl)-2-iodobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Ethoxycarbonyl)-2-iodobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethoxycarbonyl group and an iodine atom attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxycarbonyl)-2-iodobenzoic acid typically involves the iodination of ethyl 3-carboxybenzoate. One common method is the Sandmeyer reaction, where the diazonium salt of ethyl 3-aminobenzoate is treated with potassium iodide in the presence of copper(I) iodide. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the stability of the diazonium salt and to control the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions
3-(Ethoxycarbonyl)-2-iodobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The carboxyl group can be oxidized to form carboxylic acids or reduced to form alcohols.
Esterification: The carboxyl group can react with alcohols to form esters.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or DMF.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Esters: Formed through reduction and esterification reactions, respectively.
科学研究应用
3-(Ethoxycarbonyl)-2-iodobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(Ethoxycarbonyl)-2-iodobenzoic acid largely depends on the specific reactions it undergoes. In Suzuki-Miyaura coupling, for example, the iodine atom is replaced by a boronic acid derivative through a palladium-catalyzed cross-coupling reaction. This involves oxidative addition, transmetalation, and reductive elimination steps .
相似化合物的比较
Similar Compounds
- 3-(Ethoxycarbonyl)-2-bromobenzoic acid
- 3-(Ethoxycarbonyl)-2-chlorobenzoic acid
- 3-(Ethoxycarbonyl)-2-fluorobenzoic acid
Uniqueness
3-(Ethoxycarbonyl)-2-iodobenzoic acid is unique due to the presence of the iodine atom, which makes it highly reactive in substitution reactions compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and lower bond dissociation energy facilitate its replacement by other nucleophiles, making it a valuable intermediate in organic synthesis .
属性
分子式 |
C10H9IO4 |
|---|---|
分子量 |
320.08 g/mol |
IUPAC 名称 |
3-ethoxycarbonyl-2-iodobenzoic acid |
InChI |
InChI=1S/C10H9IO4/c1-2-15-10(14)7-5-3-4-6(8(7)11)9(12)13/h3-5H,2H2,1H3,(H,12,13) |
InChI 键 |
IGQRMWVKFLXQOG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=CC(=C1I)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Oxiran-2-yl)methyl N-[3-(triethoxysilyl)propyl]carbamate](/img/structure/B14128444.png)

![2-[2-(2-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14128467.png)


![3-(1-Phenylethenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B14128478.png)
![(7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B14128479.png)
![3-[(Thiiran-2-yl)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B14128480.png)
![3-(5-chlorothiophen-2-yl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B14128485.png)



![1,2-Bis(2-[4-(azidomethyl)phenyl]ethanesulfanyl)ethane](/img/structure/B14128509.png)

